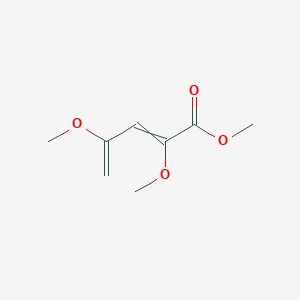
Methyl 2,4-dimethoxypenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethoxypenta-2,4-dienoate is an organic compound with the molecular formula C8H12O4. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atoms on the double bonds are replaced by methoxy groups. This compound is known for its conjugated diene structure, which makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethoxypenta-2,4-dienoate typically involves the esterification of 2,4-dimethoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 2,4-dimethoxypenta-2,4-dienoic acid.
Reduction: Formation of methyl 2,4-dimethoxypentanoate.
Substitution: Formation of various substituted dienoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dimethoxypenta-2,4-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4-dimethoxypenta-2,4-dienoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Methyl 2,4-dimethoxypenta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl 2,4-pentadienoate: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Ethyl 2-methylpenta-3,4-dienoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The presence of methoxy groups in this compound makes it unique, as these groups can participate in various chemical reactions, enhancing its versatility in synthetic applications .
Properties
CAS No. |
90212-94-5 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2,4-dimethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C8H12O4/c1-6(10-2)5-7(11-3)8(9)12-4/h5H,1H2,2-4H3 |
InChI Key |
BMHRLXCHQUOSBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C=C(C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















